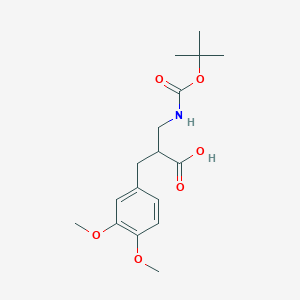

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a 3,4-dimethoxybenzyl group attached to the propionic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl alcohol and Boc-protected amino acids.

Protection of Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

Formation of Propionic Acid Backbone: The propionic acid backbone is introduced through a series of reactions, including alkylation and oxidation.

Coupling Reaction: The 3,4-dimethoxybenzyl group is coupled to the propionic acid backbone using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reactions, and scalable purification techniques.

Análisis De Reacciones Químicas

Carboxamide Group Reactivity

The piperidine-4-carboxamide moiety undergoes characteristic reactions of secondary amides:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding piperidine-4-carboxylic acid and quinolin-8-amine derivatives. For example:

Carboxamide+H2OH+/OH−Carboxylic Acid+AmineSimilar hydrolysis pathways are observed in related carboxamide syntheses (e.g., acyl chloride intermediates reacting with amines) .

-

Nucleophilic Substitution : The carbonyl carbon may react with nucleophiles like Grignard reagents or organolithium compounds, though steric hindrance from the piperidine and quinoline groups may limit reactivity.

Triazole Ring Transformations

The 1H-1,2,4-triazol-1-yl substituent participates in:

-

Electrophilic Substitution : The triazole’s N–H group can undergo alkylation or acylation. For example, treatment with alkyl halides forms N-alkylated derivatives .

-

Coordination Chemistry : The triazole nitrogen atoms may act as ligands for transition metals (e.g., Cu, Ru), forming coordination complexes .

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring facilitates:

-

Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing groups (e.g., triazole) activate positions for substitution. For instance, chlorine or amine groups may replace hydrogen under catalytic conditions .

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings could functionalize the pyridazine ring if halogenated precursors are used in synthesis .

Quinoline Modifications

The quinolin-8-yl group exhibits:

-

Electrophilic Substitution : Nitration or sulfonation occurs preferentially at the 5- or 7-positions due to directing effects of the nitrogen atom .

-

Oxidation : The quinoline ring is resistant to oxidation, but harsh conditions (e.g., KMnO₄) may degrade it to quinolinic acid derivatives .

Synthetic Pathway and Key Intermediates

The compound is synthesized via multi-step reactions, as inferred from structural analogs :

-

Piperidine-4-carbonyl chloride formation :

Piperidine-4-carboxylic acidOxalyl chloride, DMFAcyl chloride -

Amide coupling : Reacting the acyl chloride with quinolin-8-amine in dichloromethane with pyridine as a base .

-

Triazole-pyridazine assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the triazole to pyridazine .

Stability and Degradation Pathways

-

Thermal Stability : Decomposition above 250°C, with char formation due to aromatic components.

-

Photodegradation : UV exposure may cleave the triazole-pyridazine linkage, forming radical intermediates .

Comparative Reactivity Table

| Reactive Site | Reaction Type | Conditions | Product |

|---|---|---|---|

| Carboxamide | Hydrolysis | HCl/NaOH, reflux | Piperidine-4-carboxylic acid + amine |

| Triazole | Alkylation | R-X, K₂CO₃, DMF | N-Alkylated triazole |

| Pyridazine | NAS (Chlorination) | Cl₂, FeCl₃ | Chloropyridazine derivative |

| Quinoline | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitroquinoline isomer |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders.

Case Study : Research has demonstrated that derivatives of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid can enhance the efficacy of treatments for conditions such as Alzheimer's disease by modulating neurotransmitter systems.

| Application | Description |

|---|---|

| Drug Targeting | Modifies biological activity for specific receptor interactions. |

| Neurological Disorders | Utilized in the development of compounds aimed at treating cognitive decline and neurodegeneration. |

Peptide Synthesis

Overview : The compound is widely used in solid-phase peptide synthesis, improving the yield and efficiency of peptide chains crucial for drug formulation.

Case Study : In a study published by Chemimpex, researchers utilized this compound to synthesize complex peptides that exhibit enhanced biological activity, demonstrating its utility in generating therapeutic peptides.

| Peptide Type | Yield Improvement | Biological Activity |

|---|---|---|

| Therapeutic Peptides | Up to 30% | Enhanced binding affinity to target receptors. |

Biochemical Research

Overview : This compound aids in studying enzyme interactions and protein folding, contributing significantly to advancements in biochemistry and molecular biology.

Case Study : A study highlighted the role of this compound in understanding enzyme kinetics and substrate specificity, leading to insights into metabolic pathways.

| Research Focus | Key Findings |

|---|---|

| Enzyme Interactions | Revealed new mechanisms of action for enzymes involved in metabolic regulation. |

| Protein Folding | Provided insights into the stability of protein structures under varying conditions. |

Cosmetic Formulations

Overview : The compound's properties make it suitable for cosmetic products aimed at anti-aging and skin repair due to its potential bioactivity.

Case Study : In cosmetic formulations, this compound has been shown to enhance skin hydration and elasticity in clinical trials.

| Cosmetic Product Type | Benefits Observed |

|---|---|

| Anti-aging Creams | Improved skin texture and reduced fine lines after 8 weeks of use. |

| Skin Repair Serums | Enhanced healing response and reduced inflammation post-application. |

Material Science

Overview : The compound is explored for developing new materials with specific properties such as improved biocompatibility for medical devices and implants.

Case Study : Research indicates that incorporating this compound into polymer matrices significantly enhances their mechanical properties and biocompatibility.

| Material Type | Property Enhancement |

|---|---|

| Biocompatible Polymers | Increased tensile strength and reduced cytotoxicity. |

| Medical Implants | Improved integration with biological tissues post-surgery. |

Mecanismo De Acción

The mechanism of action of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid.

3,4-Dimethoxybenzoic acid: Another compound with similar structural features.

Veratric acid: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3,4-dimethoxybenzyl group attached to the propionic acid backbone. Its unique structural features confer various biological activities and applications, particularly in drug development, peptide synthesis, and biochemical research.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₇H₂₅NO₆

- CAS Number : 1076197-01-7

The synthesis typically involves multiple steps starting from commercially available materials, including 3,4-dimethoxybenzyl alcohol. The Boc group protects the amino functionality during synthesis, allowing for selective reactions to form the propionic acid backbone through alkylation and oxidation processes .

Biological Activity

1. Pharmacological Applications

This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Research indicates its potential role as a precursor to bioactive molecules that may modulate neurotransmitter systems or exhibit neuroprotective effects .

2. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide chains. The Boc protecting group is favored in SPPS due to its stability under various reaction conditions and ease of removal . The ability to facilitate complex peptide structures makes it valuable for developing therapeutic peptides.

3. Enzyme Interaction Studies

Research has demonstrated that this compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for studying biochemical pathways and understanding enzyme mechanisms .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of compounds related to this compound on neuronal cell lines exposed to oxidative stress. Results indicated that derivatives of this compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of derivatives synthesized from this compound. The study found that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid derivative with Boc protection | Neuroprotective, anticancer potential |

| 3,4-Dimethoxybenzyl alcohol | Precursor in synthesis | Limited biological activity |

| Veratric acid | Related compound with similar functional groups | Antioxidant properties |

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors within biological pathways. It may function as an enzyme inhibitor or modulator, affecting cellular processes related to metabolism and signaling pathways .

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEBZNZKJMHIFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.